molecular formula C19H20N2O B241701 N'-cyclohexylidene-4-biphenylcarbohydrazide

N'-cyclohexylidene-4-biphenylcarbohydrazide

Cat. No. B241701
M. Wt: 292.4 g/mol
InChI Key: DKVAIHVEASSZJC-UHFFFAOYSA-N
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Description

N-cyclohexylidene-4-biphenylcarbohydrazide, commonly known as CHBC, is a chemical compound that has been widely studied for its potential applications in various fields of science. CHBC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is a derivative of hydrazine and biphenyl, and its molecular formula is C20H20N2O.

Mechanism of Action

The mechanism of action of CHBC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, CHBC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, CHBC may help to reduce inflammation and pain.
Biochemical and Physiological Effects
CHBC has been shown to possess a range of biochemical and physiological effects. For example, it has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. In addition, CHBC has been shown to possess neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CHBC in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one limitation of using CHBC is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CHBC. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for CHBC, as well as its long-term safety and efficacy. In addition, more research is needed to fully understand the mechanism of action of CHBC and its potential applications in other fields of science, such as cancer research and antimicrobial therapy.
Conclusion
In conclusion, CHBC is a chemical compound that has been widely studied for its potential applications in various fields of science. It possesses a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, as well as antioxidant and neuroprotective properties. While there are some limitations to using CHBC in lab experiments, it remains a promising candidate for further research and development.

Synthesis Methods

The synthesis of CHBC involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction of the resulting cyclohexanone hydrazone with 4-biphenylcarboxylic acid chloride. The product obtained is then cyclized to form CHBC. The overall reaction can be represented as follows:

Scientific Research Applications

CHBC has been studied extensively for its potential applications in various fields of science. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In addition, CHBC has been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

Product Name

N'-cyclohexylidene-4-biphenylcarbohydrazide

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-(cyclohexylideneamino)-4-phenylbenzamide

InChI

InChI=1S/C19H20N2O/c22-19(21-20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,21,22)

InChI Key

DKVAIHVEASSZJC-UHFFFAOYSA-N

SMILES

C1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1

Origin of Product

United States

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